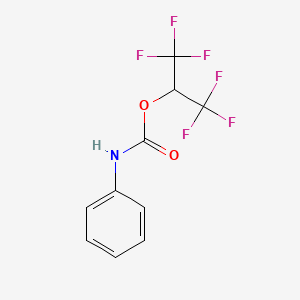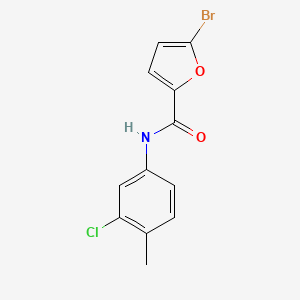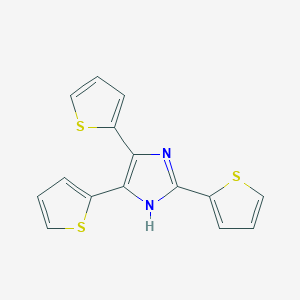![molecular formula C17H16F3NO2 B5765794 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential therapeutic agent for B-cell malignancies.
作用機序
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK plays a critical role in B-cell development and activation by mediating downstream signaling events, including the activation of phospholipase Cγ2 (PLCγ2) and the release of intracellular calcium. Inhibition of BTK by this compound blocks these downstream signaling events, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cell lines derived from CLL and MCL patients. In addition, this compound has been shown to inhibit the proliferation of primary CLL cells and reduce the expression of activation markers on CLL cells. This compound has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has several advantages as a research tool for studying B-cell malignancies. It is a selective inhibitor of BTK and does not affect other kinases in the BCR signaling pathway. This compound has also shown promising results in preclinical studies and is currently undergoing clinical trials as a potential therapeutic agent for B-cell malignancies.
However, there are also limitations to using this compound in lab experiments. This compound is a small molecule inhibitor and may have limited efficacy in penetrating into solid tumors. In addition, this compound may have off-target effects that could affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research and development of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide. One potential application is the use of this compound in combination with other targeted therapies for B-cell malignancies. For example, this compound could be combined with venetoclax, a BCL-2 inhibitor, to enhance the efficacy of both drugs.
Another potential direction is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This compound may have a role in the treatment of these malignancies, which are also dependent on BCR signaling for their survival.
Conclusion
In conclusion, this compound is a small molecule inhibitor that selectively targets the BTK signaling pathway and has shown promising results in preclinical studies of B-cell malignancies. This compound has several advantages as a research tool, including its selectivity and promising preclinical results. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its potential as a therapeutic agent for B-cell malignancies.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The synthesis starts with the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)benzylamine to form the intermediate compound 2-(4-methoxyphenyl)-N-(3-(trifluoromethyl)benzyl)acetamide. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form the final product, this compound.
科学的研究の応用
2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that this compound selectively inhibits BTK signaling and induces apoptosis in B-cell lines derived from CLL and MCL patients. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-15-7-5-12(6-8-15)10-16(22)21-11-13-3-2-4-14(9-13)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBUEYDZHQWBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)

![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)



![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)


![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)